molecular formula C22H26N2O4 B2822823 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide CAS No. 955739-15-8

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide

Cat. No. B2822823
CAS RN: 955739-15-8
M. Wt: 382.46
InChI Key: CEAXOWLPZAORRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide, also known as IBTD, is a chemical compound that has been studied for its potential applications in scientific research. IBTD has been found to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In

Scientific Research Applications

Imaging and Therapeutic Potential in Oncology

This compound has shown promise in oncological research, particularly in the assessment of cellular proliferation in tumors via PET imaging. A study conducted by Dehdashti et al. (2013) demonstrated the utility of a related compound, 18F-ISO-1, in evaluating the proliferative status of solid tumors using PET imaging in patients with malignant neoplasms. The study found a significant correlation between tumor uptake of 18F-ISO-1 and Ki-67, a marker for cellular proliferation, highlighting its potential for non-invasively assessing tumor aggressiveness (Dehdashti et al., 2013).

Synthesis Methodologies

Research into the synthesis of related compounds has provided insights into efficient and scalable methods, crucial for the development of pharmaceutical agents and research tools. Yoshida et al. (2014) described an improved synthetic route for YM758 monophosphate, a compound with a similar structure, highlighting advancements in medicinal chemistry synthesis that minimize the use of hazardous solvents and streamline production processes (Yoshida et al., 2014).

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic profiles of these compounds is essential for their therapeutic application. Umehara et al. (2009) explored the metabolites of YM758, a compound with a similar structure, in human urine, plasma, and feces, contributing to knowledge on its excretion and metabolic pathways. This research is crucial for predicting the safety and efficacy of related compounds in clinical settings (Umehara et al., 2009).

properties

IUPAC Name

2,4-dimethoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-14(2)22(26)24-10-9-15-5-6-17(11-16(15)13-24)23-21(25)19-8-7-18(27-3)12-20(19)28-4/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAXOWLPZAORRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide

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